Sinigrin

Description

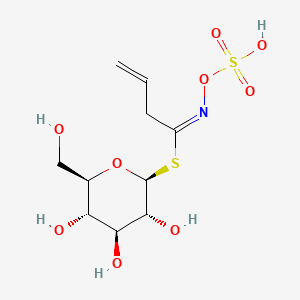

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6+/t5-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZOWSSBXJXFOR-PTGZALFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3952-98-5 (mono-potassium salt) | |

| Record name | Sinigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-69-0 | |

| Record name | Sinigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

sinigrin natural sources and biosynthesis pathway

An In-depth Technical Guide to Sinigrin: Natural Sources and Biosynthesis

Introduction

This compound, an aliphatic glucosinolate, is a naturally occurring secondary metabolite predominantly found in plants of the Brassicaceae family.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound is converted into allyl isothiocyanate (AITC).[1][2] This compound is responsible for the characteristic pungent flavor of vegetables like mustard and horseradish and serves as a natural plant defense mechanism against herbivores and pathogens.[1] Beyond its role in plant defense, this compound and its derivatives have garnered significant interest from the scientific and pharmaceutical communities for their potential anticarcinogenic, anti-inflammatory, and antimicrobial properties.[2][3]

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathway, and the experimental methodologies used for its extraction and quantification. The content is tailored for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived bioactive compounds.

Natural Sources of this compound

This compound is widely distributed within the Brassica genus. The concentration of this compound can vary significantly between different species, cultivars, and even different parts of the same plant.[4][5][6] Seeds, in particular, are often a rich source of this compound.[3][6] High concentrations of this compound have been identified in black mustard (Brassica nigra), Indian mustard (Brassica juncea), and various Brassica oleracea cultivars such as Brussels sprouts and cabbage.[5][6]

Data Presentation: this compound Content in Various Brassica Species

The following table summarizes the quantitative analysis of this compound content across several Brassica species as reported in the literature. Concentrations are presented in µmol/g of dry matter (DM) unless otherwise noted, providing a standardized basis for comparison.

| Plant Species | Genotype/Variety | Plant Part | This compound Concentration | Reference |

| Brassica napus | NRCG35 | Deoiled Cake | 173.14 µmol/g DM | [4] |

| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 µmol/g DM | [4] |

| Brassica rapa | GS1 | Deoiled Cake | 128.06 µmol/g DM | [4] |

| Brassica nigra | BSH1 | Deoiled Cake | 102.28 µmol/g DM | [4] |

| Brassica juncea | SKM1744 | Deoiled Cake | 90.29 µmol/g DM | [4] |

| Brassica oleracea var. botrytis | - | Seeds | 22.02 µmol/g DW | [3] |

| Brassica oleracea var. capitata | - | Seeds | 18.02 µmol/g DW | [3] |

| Brassica nigra | - | Seeds | 12.75 µg/g | [6][7] |

| Brassica nigra | - | True Leaves | 7.1 µg/g | [7] |

| Brassica nigra | - | Cotyledon Leaves | 7.0 µg/g | [7] |

| Brassica nigra | - | Stems | 6.8 µg/g | [7] |

| Eruca sativa | T27 | Deoiled Cake | 5.05 µmol/g DM | [4] |

Biosynthesis of this compound

The biosynthesis of glucosinolates, including this compound, is a complex, multi-step process that originates from amino acids.[1] The pathway is generally divided into three distinct phases: (1) side-chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[8]

For this compound, the precursor amino acid is methionine .[1]

-

Chain Elongation : Methionine undergoes a series of deamination, condensation, oxidation, and decarboxylation reactions, resulting in the addition of methylene groups to its side chain. This phase produces homomethionine and dihomomethionine. Key enzymes in this step belong to the MAM (methylthioalkylmalate synthase) family.[8][9]

-

Core Structure Formation : The chain-elongated amino acid is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family (specifically CYP79F1 for aliphatic glucosinolates).[8][9] The aldoxime is then converted to a thiohydroximic acid. Subsequently, a glucose moiety is added by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT), forming desulfothis compound. The final step in core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), yielding this compound.[8]

-

Side-Chain Modification : For this compound, the crucial side-chain modification is the formation of the terminal alkene group. This is catalyzed by the AOP2 (2-oxoglutarate-dependent dioxygenase) enzyme.[9]

The high expression of specific genes like BniMAM1-2, BniCYP79F1, and BniAOP2-1/2 in Brassica nigra is believed to be a significant contributor to the high accumulation of this compound in this species.[9]

Visualization: this compound Biosynthesis Pathway

Caption: The biosynthesis pathway of this compound from methionine.

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for this purpose.[6][10]

Protocol: Extraction and RP-HPLC Quantification of this compound

This protocol is a synthesized methodology based on common practices reported in the literature.[5][10][11]

1. Sample Preparation:

-

Obtain fresh plant material (e.g., seeds, leaves).

-

To prevent enzymatic degradation of this compound by myrosinase, immediately freeze the material in liquid nitrogen.

-

Lyophilize (freeze-dry) the sample to remove water content completely.[10]

-

Grind the dried material into a fine, homogenous powder using a mortar and pestle or a grinder.

2. Extraction:

-

Weigh approximately 50 g of the freeze-dried powder into a flask.

-

Add 250 mL of 70% (v/v) ethanol.[10] Alternatively, boiling water or methanol can be used.[5][12]

-

Heat the mixture at 65-70°C for 15-25 minutes with constant stirring.[10][11] This step inactivates the myrosinase enzyme.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant. Repeat the extraction process on the remaining plant material twice more to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Evaporate the ethanol from the combined supernatant using a rotary evaporator to obtain a dried crude extract.

3. Sample Clean-up (Optional but Recommended):

-

For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) column, such as an ion-pair SPE, to remove interfering co-extractives.[11]

4. Quantification by RP-HPLC:

-

Mobile Phase: A common mobile phase is an isocratic system of 0.02 M tetrabutylammonium (TBA) in water (pH 7) and acetonitrile (ACN) in an 80:20 (v/v) ratio.[10]

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: A flow rate of 0.5 mL/min is suggested.[10]

-

Detection: Set the UV detector to a wavelength of 227 nm, which is the maximum UV absorption for this compound.[10]

-

Analysis: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection. The retention time for this compound is typically short, around 3.6 minutes under these conditions.[10]

-

Quantification: Prepare a standard curve using pure this compound standard at various concentrations. Calculate the this compound concentration in the sample by comparing its peak area to the standard curve.

Visualization: Experimental Workflow for this compound Analysis

Caption: General experimental workflow for this compound extraction and HPLC analysis.

Conclusion and Future Directions

This guide has detailed the primary natural sources of this compound, presenting quantitative data to aid in the selection of raw materials for research and development. The elucidated biosynthesis pathway, from the precursor methionine to the final this compound molecule, highlights the key enzymatic and genetic components that regulate its production in Brassica species. Furthermore, a robust and reliable experimental protocol for extraction and quantification has been provided.

Future research may focus on metabolic engineering to enhance this compound production in high-biomass crops.[13] Understanding the transcriptional regulation of the biosynthesis pathway could allow for the targeted upregulation of key enzymes, leading to hyper-accumulating plant varieties.[9] Additionally, exploring the synergistic effects of this compound with other phytochemicals and developing more efficient, large-scale purification methods are promising avenues for fully harnessing the therapeutic potential of this important glucosinolate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression [mdpi.com]

- 4. biochemjournal.com [biochemjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of HPLC Method for Quantification of this compound from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brocku.scholaris.ca [brocku.scholaris.ca]

- 12. researchgate.net [researchgate.net]

- 13. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Sinigrin from Brassica nigra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found in members of the Brassicaceae family, particularly in the seeds of black mustard (Brassica nigra), has garnered significant interest for its potential therapeutic applications. Upon enzymatic hydrolysis by myrosinase, this compound is converted to allyl isothiocyanate (AITC), a compound with demonstrated anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the extraction, purification, and quantification of this compound from Brassica nigra. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₆KNO₉S₂, is a prominent member of the glucosinolate family of secondary metabolites. Its discovery dates back to 1840 by the chemists Bussy and Boutron-Charlard. It is particularly abundant in the seeds of Brassica nigra (black mustard), where it can constitute a significant portion of the dry weight. The biological significance of this compound lies in its role as a defense mechanism for the plant. When the plant tissue is damaged, the enzyme myrosinase, which is physically separated from this compound in intact cells, comes into contact with it. This initiates a rapid hydrolysis reaction, producing glucose and an unstable aglycone, which then rearranges to form the pungent and biologically active allyl isothiocyanate (AITC)[1][2]. This is often referred to as the "mustard oil bomb"[1].

The potent bioactivity of AITC has driven research into the efficient isolation and characterization of its precursor, this compound. Understanding the biosynthesis of this compound and developing robust methods for its extraction and purification are crucial steps for enabling further pharmacological studies and potential therapeutic development. This guide provides a detailed examination of these aspects.

Experimental Protocols

Extraction of this compound from Brassica nigra Seeds

Several methods have been developed for the extraction of this compound from Brassica nigra seeds. The choice of method often depends on the desired scale of extraction and the available equipment. Boiling water or aqueous alcohol solutions are commonly used to simultaneously extract this compound and deactivate the myrosinase enzyme, preventing its degradation.

Protocol: Boiling Water Extraction

-

Seed Preparation: Grind Brassica nigra seeds into a fine powder using a laboratory mill.

-

Extraction:

-

Add 10 g of the powdered seeds to 100 mL of boiling deionized water in a flask.

-

Maintain the mixture at a rolling boil for 10-15 minutes with continuous stirring. This step is crucial for inactivating myrosinase.

-

Cool the mixture to room temperature.

-

-

Filtration: Filter the extract through cheesecloth or a Büchner funnel with filter paper to remove the solid seed debris.

-

Centrifugation: Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

-

Collection: Carefully decant and collect the clear supernatant, which contains the crude this compound extract.

Protocol: 70% Methanol Extraction

-

Seed Preparation: Grind Brassica nigra seeds into a fine powder.

-

Extraction:

-

Suspend 10 g of the powdered seeds in 100 mL of 70% (v/v) methanol in water.

-

Heat the suspension to 70°C in a water bath for 20-30 minutes with constant agitation.

-

-

Filtration and Centrifugation: Follow steps 3 and 4 from the Boiling Water Extraction protocol.

-

Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator under reduced pressure.

-

Reconstitution: Reconstitute the remaining aqueous extract in a known volume of deionized water.

Purification of this compound by Ion-Exchange Chromatography

Crude extracts of this compound contain various impurities, including sugars, proteins, and other plant metabolites. Anion-exchange chromatography is an effective method for purifying this compound, which is anionic due to its sulfate group.

Protocol: Anion-Exchange Chromatography

-

Resin Preparation:

-

Prepare a column with a strong anion-exchange resin (e.g., DEAE-Sephadex A-25 or a similar resin).

-

Equilibrate the column with a starting buffer, such as 20 mM sodium acetate (pH 5.5).

-

-

Sample Loading: Load the crude this compound extract onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove neutral and cationic impurities.

-

Elution: Elute the bound this compound using a salt gradient. A linear gradient of sodium chloride (0 to 1 M in the starting buffer) is effective.

-

Fraction Collection: Collect fractions of the eluate and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry at 227 nm).

-

Desalting: Pool the this compound-containing fractions and desalt them using dialysis or a suitable desalting column.

-

Lyophilization: Freeze-dry the desalted solution to obtain purified this compound as a white powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for quantifying this compound. A reversed-phase C18 column is typically used with a UV detector.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium hydrogen sulfate in water (pH adjusted to 6.5 with NaOH) and acetonitrile (95:5, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 227 nm[3].

-

Standard Preparation: Prepare a series of standard solutions of purified this compound (e.g., from 10 to 500 µg/mL) in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dilute the purified this compound samples to a concentration within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

-

Injection Volume: 20 µL.

-

Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve.

Data Presentation

The concentration of this compound in Brassica nigra can vary depending on the plant part, developmental stage, and the extraction method used. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Parts of Brassica nigra

| Plant Part | This compound Content (µg/g dry weight) | Reference |

| Seeds | 8,000 - 14,000 | F. A. L. Anet et al. (1957) |

| Leaves | 1,500 - 3,500 | J. G. Vaughan et al. (1963) |

| Stems | 500 - 1,500 | J. G. Vaughan et al. (1963) |

| Roots | 200 - 800 | J. G. Vaughan et al. (1963) |

Table 2: Comparison of this compound Extraction Efficiency from Brassica nigra Seeds

| Extraction Solvent | Temperature (°C) | Extraction Time (min) | Relative this compound Yield (%) | Reference |

| Boiling Water | 100 | 15 | 100 | Rangkadilok et al. (2002)[4] |

| 70% Methanol | 70 | 30 | 110-120 | Cools and Terry (2012)[5] |

| 50% Acetonitrile | 80 | 20 | 125-135 | Cools and Terry (2012)[5] |

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid methionine. Through a series of enzymatic reactions, the carbon chain of methionine is elongated, and the characteristic glucosinolate core structure is formed.

Caption: Biosynthesis pathway of this compound from methionine.

Myrosinase-Catalyzed Hydrolysis of this compound

When plant tissue is damaged, myrosinase rapidly hydrolyzes this compound to produce allyl isothiocyanate (AITC), the primary bioactive compound.

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Experimental Workflow for this compound Isolation and Quantification

The overall process from raw plant material to a quantified pure compound involves a series of sequential steps.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of this compound from Brassica nigra. The presented protocols offer a solid foundation for researchers to efficiently extract and purify this valuable glucosinolate. The quantitative data and pathway diagrams serve to enhance the understanding of this compound's presence in its natural source and its biochemical context. Further research into the pharmacological properties of this compound and its derivatives holds significant promise for the development of novel therapeutic agents.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Wasabi - Wikipedia [en.wikipedia.org]

- 3. Development of HPLC Method for Quantification of this compound from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative study between extraction techniques and column separation for the quantification of this compound and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Mustard Oil Bomb": An In-depth Technical Guide to the Enzymatic Hydrolysis of Sinigrin by Myrosinase

For Researchers, Scientists, and Drug Development Professionals

The glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a sophisticated plant defense mechanism found in cruciferous vegetables of the Brassicaceae family, such as mustard, broccoli, and cabbage.[1][2] This system is centered around the enzymatic hydrolysis of glucosinolates, such as sinigrin, by the enzyme myrosinase (a β-thioglucosidase).[3][4] Upon tissue damage, for instance by herbivore feeding, these two components, which are typically physically separated within the plant, come into contact.[5][6] This interaction triggers the rapid release of volatile and biologically active compounds, most notably isothiocyanates, which act as deterrents.[2][7] The principal hydrolysis product of this compound is allyl isothiocyanate (AITC), a compound of significant interest due to its pungent flavor, antimicrobial properties, and potential anticancer activities.[5][8][9] This guide provides a comprehensive overview of the core principles of this compound hydrolysis by myrosinase, including detailed experimental protocols, quantitative data, and visual representations of the key processes involved.

The Core Reaction: Mechanism and Products

Myrosinase (EC 3.2.1.147) catalyzes the hydrolysis of the thioglucosidic bond in this compound.[3][4] The reaction proceeds in two main steps. First, myrosinase cleaves the β-thioglucoside linkage, releasing D-glucose.[4] The resulting aglycone is unstable and spontaneously undergoes a Lossen-like rearrangement, which involves the release of a sulfate group.[4]

The final products of this rearrangement are dependent on the physiological conditions, particularly pH. At a neutral pH, the primary product is the highly reactive allyl isothiocyanate (AITC).[4][9] However, under acidic conditions (pH < 3), the formation of allyl cyanide (a nitrile) is favored.[4][9] The presence of specific proteins, such as epithiospecifier proteins (ESPs), can also alter the reaction outcome, leading to the formation of other compounds like 1-cyano-2,3-epithiopropane.[9]

dot G {

graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#202124", fontname="Arial", fontsize=9];

Quantitative Data: Factors Influencing Myrosinase Activity

The efficiency of this compound hydrolysis is influenced by several factors, including temperature, pH, and the presence of cofactors and inhibitors. A summary of these parameters from various sources is presented below.

| Parameter | Organism/Source | Optimal Condition/Value | Reference(s) |

| Optimal Temperature | Broccoli | 30°C | [5] |

| Brussels Sprouts | 50°C | [5] | |

| Arabidopsis thaliana | 37°C | [5] | |

| Black Mustard (Brassica nigra) | 55°C | [10] | |

| Shewanella baltica Myr-37 (recombinant) | 50°C | [11] | |

| Optimal pH | Black Mustard (Brassica nigra) | 7.0 | [10] |

| Shewanella baltica Myr-37 (recombinant) | 8.0 | [11] | |

| General (for AITC production) | Neutral | [9] | |

| General (for nitrile production) | < 3.0 | [4] | |

| Kinetic Parameters (Km for this compound) | Sinapis alba (White Mustard) | 0.15 mM | [12] |

| Horseradish | 0.128 mM | [12] | |

| Recombinant Myrosinase (SuMy07) | 1.4 mM | [12] | |

| Cofactors | Ascorbate (Vitamin C) | Enhances activity | [4] |

| Inhibitors | Sulfate | Competitive inhibitor | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and myrosinase, and the subsequent enzymatic hydrolysis assay and product analysis.

Extraction of this compound from Mustard Seeds

This compound is a polar, water-soluble compound.[13] Extraction methods often employ polar solvents and heat to inactivate endogenous myrosinase.[14]

-

Sample Preparation: Grind mustard seeds into a fine powder.

-

Extraction:

-

Add a heated polar solvent, such as boiling water or aqueous methanol (e.g., 70% v/v), to the ground seeds.[14] A ratio of 1:10 (w/v) of seed powder to solvent is common.

-

Alternatively, use 50% (v/v) water/acetonitrile for efficient extraction.[15]

-

Ultrasonic-stimulated extraction can also be employed to increase yield.[16]

-

-

Myrosinase Inactivation: The use of boiling solvents helps to denature and inactivate any myrosinase present in the seed powder, preventing premature hydrolysis of this compound.[14]

-

Purification:

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the dissolved this compound.

-

The extract can be further purified using techniques like ion-exchange chromatography.[17]

-

-

Solvent Removal: Excess solvent can be removed using a rotary evaporator.[14] The final extract can be freeze-dried for storage.

Extraction and Purification of Myrosinase

Myrosinase can be extracted from various cruciferous sources, with broccoli and mustard seeds being common choices.[18][19]

-

Homogenization: Homogenize fresh plant material (e.g., broccoli florets or mustard seeds) in a cold extraction buffer (e.g., sodium phosphate buffer, pH 6.5) at a ratio of approximately 1:3 (w/v).[18][20] All steps should be performed at 4°C to maintain enzyme activity.[18]

-

Filtration and Centrifugation:

-

Purification:

-

The supernatant, which contains the crude myrosinase extract, can be subjected to further purification.

-

Ammonium sulfate precipitation is a common first step.[21]

-

Affinity chromatography, using Concanavalin A-Sepharose, is effective for purifying myrosinases as they are glycoproteins.[19]

-

Gel filtration chromatography can also be used to separate myrosinase complexes based on size.[19]

-

-

Protein Concentration Determination: The protein concentration of the purified enzyme solution should be determined using a standard method, such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.[20][22]

Enzymatic Hydrolysis Assay

The activity of myrosinase is typically determined by measuring the rate of this compound hydrolysis. This can be achieved by monitoring the decrease in this compound concentration over time or by quantifying the amount of a product, such as glucose, that is formed.[22][23]

-

Reaction Mixture Preparation:

-

Initiation of Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).[23]

-

Initiate the reaction by adding a specific volume of the purified myrosinase extract.

-

-

Monitoring the Reaction:

-

Spectrophotometric Method: The hydrolysis of this compound can be monitored by the decrease in absorbance at 227 nm.[25]

-

Glucose Measurement: The amount of glucose released can be quantified using a glucose oxidase-peroxidase (GOP) coupled enzyme assay.[21] The reaction is stopped, typically by boiling, and the glucose concentration is measured.[21]

-

-

Calculation of Activity: Myrosinase activity is often expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (e.g., glucose) per minute under the specified conditions.[22]

Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of both the substrate (this compound) and its hydrolysis products (e.g., AITC).[26][27]

-

Sample Preparation:

-

At specific time points, aliquots of the enzymatic reaction mixture are taken.

-

The reaction in the aliquot is stopped, for example, by adding a quenching solvent like methanol or by boiling.

-

For AITC analysis, the products can be extracted with an organic solvent such as dichloromethane.[24]

-

-

Chromatographic Conditions:

-

Detection:

-

Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from known concentrations of pure standards.[17]

dot G {

graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#202124", fontname="Arial", fontsize=9];

Role in Plant Defense Signaling

The glucosinolate-myrosinase system is a cornerstone of plant defense against herbivores and pathogens.[1][30] The spatial separation of glucosinolates and myrosinase within intact plant tissues prevents autotoxicity.[6] When a herbivore damages the plant tissue, this compartmentalization is disrupted, leading to the rapid hydrolysis of glucosinolates and the production of toxic isothiocyanates.[2][7] This "mustard oil bomb" acts as a direct deterrent to feeding.[2] The signaling pathways that regulate the biosynthesis of glucosinolates are complex and can be induced by external factors such as methyl jasmonate (MeJA), salicylic acid (SA), and wounding, highlighting the inducible nature of this defense system.[2]

dot G {

graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#202124", fontname="Arial", fontsize=9];

Conclusion

The enzymatic hydrolysis of this compound by myrosinase is a well-defined yet highly regulated process with significant implications for plant biology, food science, and pharmacology. Understanding the kinetics and influencing factors of this reaction is crucial for harnessing its products, such as allyl isothiocyanate, for various applications. The methodologies outlined in this guide provide a robust framework for researchers to investigate this fascinating biological system. The continued exploration of the glucosinolate-myrosinase system holds promise for the development of novel pest control strategies and therapeutic agents.

References

- 1. [PDF] Glucosinolate Biosynthesis and the Glucosinolate–Myrosinase System in Plant Defense | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism-based inhibition and stereochemistry of glucosinolate hydrolysis by myrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myrosinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 21. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Making sure you're not a bot! [mostwiedzy.pl]

- 24. dlsu.edu.ph [dlsu.edu.ph]

- 25. ojs.openagrar.de [ojs.openagrar.de]

- 26. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. terresinovia.fr [terresinovia.fr]

- 28. Direct determination of this compound in mustard seed without desulfatation by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The Role of the Glucosinolate-Myrosinase System in Plant-Pathogen Interactions - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]

An In-depth Technical Guide to Sinigrin Degradation Products and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sinigrin

This compound, also known as allyl glucosinolate or 2-propenyl glucosinolate, is a naturally occurring aliphatic glucosinolate found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1][2]. Glucosinolates are a class of secondary metabolites that play a role in plant defense[1]. In their intact form, glucosinolates are generally considered physiologically inactive[3]. Their biological significance arises from their degradation into various bioactive compounds[2][3]. This guide provides a comprehensive overview of the degradation pathways of this compound, the chemical properties of its breakdown products, the signaling pathways they influence, and the experimental protocols used for their analysis.

This compound Degradation Pathways

The degradation of this compound can be initiated through two primary mechanisms: enzymatic hydrolysis and thermal degradation. The resulting products vary depending on the conditions of the degradation process[2][3].

Enzymatic Degradation

When plant tissue containing this compound is crushed or damaged, the enzyme myrosinase (a β-thioglucoside glucohydrolase) comes into contact with this compound and hydrolyzes it[1][2]. This enzymatic reaction cleaves the β-D-glucose group, leading to the formation of an unstable aglycone intermediate[2]. This intermediate then spontaneously rearranges to form several products, with the specific products being dependent on factors such as pH, temperature, and the presence of cofactors like ferrous ions and epithiospecifier protein (ESP)[3][4].

The primary and most well-known product of this rearrangement is allyl isothiocyanate (AITC) , which is responsible for the pungent taste of mustard and horseradish[1]. Under acidic conditions (around pH 4), the formation of allyl cyanide (AC) is favored[4]. In the presence of ferrous ions and ESP, 1-cyano-2,3-epithiopropane (CETP) can be formed[4]. The formation of allyl thiocyanate (ATC) is also possible through the isomerization of the aglycone intermediate[4].

Thermal Degradation

Non-enzymatic thermal degradation of this compound can also occur, particularly during cooking or processing of Brassica vegetables[2][5]. This process can yield products similar to those from enzymatic hydrolysis, such as isothiocyanates and nitriles[2][5]. Under aqueous conditions, hydrolysis is the initial step, leading to the formation of D-glucose and isothiocyanates[5]. In dry conditions, desulfo-sinigrin has been identified as a key intermediate, which then degrades to release D-thioglucose and the corresponding nitrile[5]. The presence of iron(II) ions and the plant matrix can influence the thermal stability of this compound and favor the formation of nitriles[5].

Chemical Properties of this compound and Its Degradation Products

The chemical properties of this compound and its primary degradation products are summarized in the table below. This data is crucial for understanding their stability, solubility, and potential for interaction with biological systems.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility | Other Properties |

| This compound | C₁₀H₁₇NO₉S₂ | 359.36[1] | - | - | Soluble | A glucoside belonging to the Brassicaceae family[1]. |

| Allyl Isothiocyanate (AITC) | C₄H₅NS | 99.16[6][7] | 151-152[7][8] | -80[6] | Slightly soluble (<0.1 mg/mL)[6] | Colorless to pale-yellow oily liquid with a pungent, irritating odor[6][7][8]. |

| 1-Cyano-2,3-epithiopropane (CETP) | C₄H₅NS | 99.16[9] | - | - | 3.937e+004 mg/L @ 25 °C (est)[9] | Also known as 3,4-epithiobutanenitrile[9]. |

| Allyl Cyanide (AC) | C₄H₅N | 67.09 | 116-119 | -87 | Insoluble | - |

| Allyl Thiocyanate (ATC) | C₄H₅NS | 99.16 | 161 | - | Insoluble | Can rearrange to the more stable AITC[4]. |

Biological Activity and Signaling Pathways

The degradation products of this compound are biologically active and can influence various cellular signaling pathways.

Antimicrobial Activity

While this compound itself has little to no antimicrobial activity, its hydrolysis products, particularly AITC, are potent inhibitors of bacterial and yeast growth[2][4]. AITC has been shown to have minimum inhibitory concentrations (MIC) ranging from 50 to 1000 ppm for bacteria and 1 to 4 ppm for yeasts[4]. Allyl thiocyanate (ATC) also exhibits some antimicrobial effects, though this may be partly due to its conversion to the more stable and potent AITC[4]. In contrast, allyl cyanide (AC) and 1-cyano-2,3-epithiopropane (CETP) at concentrations up to 1000 ppm did not show significant inhibitory effects on the growth of several bacteria and yeasts[2][4].

Chemopreventive and Anti-inflammatory Effects

Allyl isothiocyanate is known to induce apoptosis and inhibit the proliferation of tumor cells[3]. The pungent and lachrymatory effects of AITC are mediated through the activation of TRPA1 and TRPV1 ion channels[10]. These channels are involved in sensory perception and inflammatory responses.

Furthermore, there is evidence to suggest that this compound or its metabolites may influence the PGC-1α/FNDC5/irisin signaling pathway, which is involved in glucose homeostasis[3]. It has been hypothesized that the ability of this compound to donate hydrogen sulfide (H₂S) could lead to the activation of this pathway, though the exact mechanism remains to be fully elucidated[3].

Experimental Protocols

The analysis and quantification of this compound and its degradation products are commonly performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

A reversed-phase HPLC (RP-HPLC) method can be used for the quantification of this compound[11].

-

Instrumentation: An HPLC system equipped with a pump, mixer, injector with a fixed loop (e.g., 20 μL), and a PDA detector is suitable[11].

-

Column: A C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used[11].

-

Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at a pH of 7.0 can be employed[11].

-

Flow Rate: A flow rate of 0.5 mL/min is typical[11].

-

Detection: UV detection at 227 nm is used for this compound[11].

-

Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations (e.g., 50 to 800 µg/mL) to determine the concentration in unknown samples[11].

Simultaneous Analysis of this compound and AITC by HPLC

A method for the simultaneous determination of this compound and AITC has also been developed[12]. This approach is advantageous as it allows for the direct tracking of this compound degradation to AITC in a single run, preventing underestimation that can occur with separate analyses[12].

-

Method: A reversed-phase HPLC method is used[12].

-

Application: This method is suitable for the direct analysis of aqueous extracts from mustard-related materials and soil samples[12].

-

Detection Limit: A low detection limit of 0.1 µg/mL for both this compound and AITC can be achieved[12].

LC-MS/MS Analysis of Glucosinolates and Degradation Products

Liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) provides a comprehensive and sensitive method for the analysis of major dietary glucosinolates, including this compound, and their degradation products like isothiocyanates and amines[13].

-

Sample Preparation: Isothiocyanates and amines can be pre-derivatized to their corresponding thioureas and N-acetamides, respectively, for analysis[13].

-

Ionization: Negative ion electrospray is used for the analysis of glucosinolates, while positive ion electrospray is used for the derivatized isothiocyanates and amines[13].

-

Quantification: A standard addition analysis protocol can be used, which generally avoids the need for stable isotopic standards[13].

-

Performance: This method offers low limits of detection (0.5-2 pmol) and good recoveries (85-90% for glucosinolates, 50-85% for isothiocyanates, and 60-70% for amines)[13].

Conclusion

This compound, a prominent glucosinolate in Brassica species, is a precursor to a variety of biologically active degradation products. The formation of these compounds, primarily allyl isothiocyanate, allyl cyanide, 1-cyano-2,3-epithiopropane, and allyl thiocyanate, is dependent on the conditions of degradation, whether enzymatic or thermal. These degradation products exhibit a range of chemical properties and biological activities, including antimicrobial and chemopreventive effects, which are mediated through various signaling pathways. The robust analytical methods available, such as HPLC and LC-MS/MS, allow for the accurate quantification and study of these compounds, providing valuable tools for researchers in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the degradation of this compound and the properties of its derivatives is essential for harnessing their therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Allyl isothiocyanate | 57-06-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Direct and simultaneous analysis of this compound and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sinigrin in Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of sinigrin, a key glucosinolate, and its pivotal role in the sophisticated defense mechanisms of Brassicaceae plants. We will explore its biosynthesis, the mechanics of its activation, the subsequent signaling cascades, and its quantifiable effects on pests and pathogens. This document synthesizes current research to offer detailed experimental protocols and structured data for researchers in plant science and pharmacology.

The Glucosinolate-Myrosinase System: The "Mustard Oil Bomb"

The primary defense strategy involving this compound is the "mustard oil bomb," a potent chemical deterrent activated by tissue damage.[1][2] In intact plant tissue, the system is inert due to the spatial separation of its components.[2][3] this compound, a glucosinolate, is primarily stored in the vacuole of "S-cells" (sulfur-rich cells).[4][5] The activating enzyme, myrosinase (a thioglucosidase), is sequestered separately in the vacuoles of distinct myrosin cells or as cytosolic enzymes.[2][5]

When an herbivore chews the plant or a pathogen invades, the cellular compartmentalization is breached.[4][6] This allows myrosinase to come into contact with this compound, catalyzing the hydrolysis of the β-thioglucoside linkage.[2][7] This reaction cleaves the glucose moiety, producing an unstable aglycone intermediate (thiohydroximate-O-sulfonate).[2][4] This intermediate then undergoes a spontaneous Lossen-like rearrangement to form the highly reactive and toxic compound, allyl isothiocyanate (AITC).[1][2] AITC is the principal bioactive molecule responsible for the pungent taste of mustard and horseradish and serves as a powerful repellent and toxin to a wide range of herbivores and pathogens.[3][6][7]

Biosynthesis of this compound

This compound is a secondary metabolite derived from the amino acid methionine.[1] The biosynthetic pathway involves three primary phases: (1) side-chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary modifications to the side chain.[8] While the full pathway is complex and involves numerous enzymatic steps, a simplified model illustrates the conversion from a chain-elongated methionine derivative to the final this compound molecule.

AITC-Induced Signaling and Transcriptional Reprogramming

The release of allyl isothiocyanate (AITC) does more than act as a direct toxin; it also triggers a complex signaling cascade within the plant, priming it for further defense. AITC is a potent electrophile that rapidly depletes the cellular pool of glutathione (GSH), a critical antioxidant.[5] This disruption of redox homeostasis leads to an oxidative burst, characterized by the accumulation of Reactive Oxygen Species (ROS).[5]

This ROS burst serves as a secondary signal, activating a broad transcriptional reprogramming.[1] This response involves the upregulation of stress-related genes, including those encoding Heat Shock Proteins (HSPs) and Glutathione S-Transferases (GSTs), which are crucial for detoxification and protecting proteins from denaturation.[1][5] While direct perception mechanisms are still under investigation, this ROS signaling is known to crosstalk with the primary defense hormone pathways, namely the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways, leading to a systemic and more robust defense posture.[5][9][10]

Data Presentation: Quantitative Analysis

The concentration of this compound varies significantly between species, genotypes, and even within different tissues of the same plant.[7][10] This variation has direct implications for the plant's defensive capacity. The subsequent breakdown product, AITC, exhibits potent, dose-dependent toxicity against a wide array of pests and pathogens.

Table 1: this compound Concentration in Various Brassica Tissues

| Species | Genotype | Tissue | This compound Concentration (µmol/g Dry Mass) | Citation(s) |

| Brassica juncea | T-6342 | Floral Part | 73.49 | [10] |

| Brassica juncea | B-85 glossy | Leaves | 64.00 | [10] |

| Brassica juncea | RH-8701 | Stem | 32.46 | [10] |

| Brassica juncea | GDM5 | Deoiled Cake | 4.93 | [7] |

| Brassica napus | NRCG35 | Deoiled Cake | 173.14 | [7] |

| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 | [7] |

| Brassica rapa | GS1 | Deoiled Cake | 128.06 | [7] |

| Brassica nigra | BSH1 | Deoiled Cake | 102.28 | [7] |

Table 2: Toxicological Effects of Allyl Isothiocyanate (AITC) on Insect Herbivores

| Insect Species | Life Stage | Assay Type | LC50 Value | LC90 / LC99 Value | Citation(s) |

| Lymantria dispar japonica | Eggs | Fumigation | 37.3 ppm | 100.9 ppm (LC90) | [10] |

| Sitophilus oryzae (phosphine-resistant) | Adult | Fumigation | 1.75 µL/L | Not Reported | [2] |

| Cryptolestes ferrugineus (phosphine-resistant) | Adult | Fumigation | 0.59 µL/L | Not Reported | [2] |

| Plutella xylostella | Larvae | Fumigation (9h) | 1.5 µL/L air | >4.3 µL/L air (100% mortality) | [9] |

| Spodoptera litura | Larvae | Fumigation (9h) | 1.8 µL/L air | >4.3 µL/L air (100% mortality) | [9] |

| Pieris rapae | Larvae | Fumigation (9h) | 2.0 µL/L air | >4.3 µL/L air (100% mortality) | [9] |

Table 3: Antifungal Activity of Allyl Isothiocyanate (AITC)

| Fungal Species | Assay Type | Minimum Inhibitory Concentration (MIC) / Effective Dose | Citation(s) |

| Aspergillus parasiticus | Solid Medium Assay | > 5 mg | [4] |

| Penicillium expansum | Solid Medium Assay | > 50 mg | [4] |

| Fusarium solani | Broth Microdilution | 4.8 µg/mL (induces GST expression) | [1] |

Experimental Protocols

Protocol for this compound Extraction and HPLC Quantification

This protocol details a common method for quantifying this compound content in plant tissues.

-

Sample Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

-

Add 1 mL of 70% methanol (or boiling phosphate buffer, pH 6.38).

-

Vortex thoroughly and incubate in a water bath at 70-80°C for 25 minutes to deactivate myrosinase.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

HPLC Analysis:

-

System: A standard HPLC system with a PDA detector.

-

Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0.

-

Flow Rate: 0.5 mL/min.

-

Detection: Monitor at 227 nm.

-

Quantification: Prepare a standard curve using pure this compound standard (50-800 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Protocol for Insect Herbivore Choice Assay

This assay determines an insect's feeding preference between two different plant sources (e.g., a wild-type vs. a mutant).

-

Plant & Insect Preparation:

-

Grow two genotypes of plants (e.g., wild-type and a defense-mutant) in the same pot to minimize environmental variables.

-

Use adult female insects (e.g., Pieris rapae) that are actively laying eggs, or late-instar larvae starved for 3-6 hours.

-

-

Assay Setup:

-

Place the pot with both plants into a mesh butterfly cage.

-

Alternatively, for smaller insects or leaf-disk assays, punch disks from leaves of each plant type. Place one disk of each type on a moistened filter paper in a petri dish, ensuring they do not touch.

-

-

Experiment Execution:

-

Release a single insect (or a small group of larvae) into the center of the cage or petri dish.

-

Allow the experiment to run for a set period (e.g., 24 hours for oviposition choice, 4-8 hours for larval feeding).

-

-

Data Collection & Analysis:

-

For oviposition assays, count the number of eggs laid on each plant/genotype.

-

For feeding assays, measure the leaf area consumed from each leaf disk using image analysis software (e.g., ImageJ).

-

Calculate a Preference Index (PI): PI = (Number on Test - Number on Control) / (Total Number). A positive PI indicates attraction, a negative PI indicates repellence.

-

References

- 1. Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl Isothiocyanate - Molecule of the Month - January 2024 (HTML version) [chm.bris.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. jipb.net [jipb.net]

- 10. Frontiers | Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani [frontiersin.org]

A Technical Guide to the Antioxidant Capacity of Sinigrin and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinigrin, a prominent glucosinolate in Brassicaceae vegetables, is a precursor to the potent bioactive compound allyl isothiocyanate (AITC). While this compound itself demonstrates limited direct antioxidant activity, its enzymatic hydrolysis product, AITC, is a significant modulator of endogenous antioxidant pathways. This document provides a comprehensive overview of the antioxidant capacity of this compound and AITC, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining standardized experimental protocols for antioxidant assessment, and visualizing the critical biochemical pathways. The primary antioxidant mechanism of AITC is not direct radical scavenging but rather the activation of the Nrf2 signaling pathway, which upregulates a suite of protective antioxidant and detoxification enzymes.

The Conversion of this compound to Allyl Isothiocyanate (AITC)

This compound is chemically stable within the plant cell, physically segregated from the enzyme myrosinase.[1] Upon tissue disruption, such as through cutting or chewing, myrosinase is released and catalyzes the hydrolysis of this compound.[1][2] This enzymatic reaction cleaves the glucose moiety from this compound, forming an unstable aglycone intermediate that spontaneously rearranges to yield allyl isothiocyanate (AITC), the principal agent responsible for the characteristic pungent flavor and biological activity of plants like mustard and horseradish.[1][3] The vast majority of the antioxidant and chemopreventive effects attributed to this compound consumption are due to the formation of AITC.[4][5][6]

Molecular Mechanism: The Nrf2 Signaling Pathway

The primary mechanism by which AITC exerts its antioxidant effect is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[7][8][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). AITC, as an electrophilic molecule, is capable of reacting with cysteine residues on Keap1. This interaction alters the conformation of Keap1, leading to the dissociation and stabilization of Nrf2.[8][10]

Once released, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins.[10] This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter region of various target genes.[8][10] This binding initiates the transcription of a broad array of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[8][9][11] The resulting upregulation of these cytoprotective proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds, thereby mitigating oxidative stress.[7][11]

Quantitative Bioactivity Data

Direct quantitative data from in vitro radical scavenging assays (e.g., DPPH, ABTS) for pure this compound and AITC are not extensively reported in the literature, suggesting their primary antioxidant role is biological rather than chemical. The available data often pertains to anti-proliferative or cytotoxic effects, which are downstream consequences of cellular processes influenced by these compounds.

| Compound / Fraction | Assay Type | Cell Line / System | Measured Endpoint & Value | Reference |

| Hydrolyzed this compound | Anti-proliferative | In vitro system | IC₅₀ = 2.71 µM | [12] |

| This compound-rich Fraction | Cytotoxicity (MTT) | DU-145 (Prostate Cancer) | IC₅₀ = 15.88 µg/mL | [13] |

| This compound-rich Fraction | Cytotoxicity (MTT) | HCT-15 (Colon Cancer) | IC₅₀ = 21.42 µg/mL | [13] |

| This compound-rich Fraction | Cytotoxicity (MTT) | A-375 (Melanoma) | IC₅₀ = 24.58 µg/mL | [13] |

| This compound + Myrosinase | Cell Growth Inhibition | A549 (Lung Cancer) | ~60% inhibition at 20 µM of this compound after 48h | [4][5][6] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values in this context reflect the concentration required to inhibit cell growth or viability by 50% and are not direct measures of radical scavenging capacity.

Standardized Experimental Protocols

Standard in vitro assays are crucial for assessing the radical scavenging potential of compounds. Below are detailed methodologies for the DPPH and ABTS assays, which are commonly used to screen for direct antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Incubation and Measurement:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.[19]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[20]

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[15][20]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[20][21]

-

Before use, dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][21]

-

-

Assay Procedure:

-

Incubation and Measurement:

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.[21]

-

Conclusion

The antioxidant properties of this compound are primarily expressed through its hydrolysis product, allyl isothiocyanate. AITC functions not as a classical direct radical scavenger but as a potent activator of the Nrf2 signaling pathway. By upregulating the expression of endogenous antioxidant enzymes, AITC enhances the cell's intrinsic defense mechanisms against oxidative stress. For researchers and drug development professionals, understanding this indirect mechanism is critical. Future investigations should focus on the pharmacokinetics of AITC and its specific interactions within the Nrf2/ARE pathway to fully harness its therapeutic potential in conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of allyl isothiocyanate on oxidative stress in COPD via the AhR / CYP1A1 and Nrf2 / NQO1 pathways and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of HPLC Method for Quantification of this compound from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Antimicrobial Spectrum of Sinigrin: A Technical Guide

Abstract

Sinigrin, a glucosinolate found abundantly in plants of the Brassicaceae family, is a precursor to potent antimicrobial compounds. While this compound itself exhibits limited direct bioactivity, its enzymatic hydrolysis yields allyl isothiocyanate (AITC), a compound with a broad spectrum of antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound and its derivatives. It consolidates quantitative data on their minimum inhibitory concentrations (MIC) against various microorganisms, details the experimental protocols used for these assessments, and visualizes the key pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals exploring natural compounds for antimicrobial applications.

Introduction

This compound is a naturally occurring glucosinolate present in cruciferous vegetables such as mustard seeds (Brassica nigra), broccoli, and Brussels sprouts.[1][3][4] The antimicrobial significance of this compound lies not in the molecule itself, but in its degradation products.[1] When plant tissues are damaged, the enzyme myrosinase, which is physically separated from this compound in intact cells, comes into contact with it.[3] This interaction catalyzes the hydrolysis of this compound into several compounds, most notably allyl isothiocyanate (AITC).[5][6] AITC is a volatile and highly reactive compound responsible for the pungent flavor of mustard and horseradish and is the primary agent behind the observed antimicrobial effects.[1][2] This guide delves into the specific antibacterial and antifungal spectra of this compound and its hydrolysis products, presenting key data and methodologies for scientific evaluation.

Mechanism of Antimicrobial Action

The prevailing evidence indicates that this compound has minimal direct inhibitory effect on microbial growth.[1][5] Its potent antimicrobial activity is realized upon its conversion to AITC. The proposed mechanisms for AITC's antimicrobial action are multifaceted:

-

Enzyme Inactivation: AITC is believed to inactivate essential intracellular enzymes by binding to sulfhydryl groups of proteins.[1][5] This non-specific binding can disrupt numerous metabolic pathways crucial for microbial survival.

-

Inhibition of DNA Synthesis: AITC can cross the plasma membrane and interfere with the thioredoxin system, which plays a vital role in DNA synthesis.[1] This suggests that AITC's antibacterial activity may be related to the inhibition of genetic processes.

-

Membrane Disruption: High concentrations of AITC can compromise the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components like potassium and ultimately, cell death.[7]

The conversion of this compound to its active antimicrobial form, AITC, is a critical step. This hydrolysis can be triggered by the plant's endogenous myrosinase enzyme or by myrosinase-like activity exhibited by certain microorganisms themselves.[6][8]

Antibacterial Spectrum

The antibacterial activity of this compound is highly dependent on its hydrolysis. Pure this compound shows variable and often limited activity, whereas its breakdown product, AITC, is a potent inhibitor of a wide range of bacteria.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its hydrolysis products against various bacterial species.

| Compound | Bacterial Species | Gram Stain | MIC (µg/mL or ppm) | Notes | Reference |

| This compound | Staphylococcus aureus | Positive | 300 µg/mL | - | [9] |

| Enterococcus faecalis | Positive | 300 µg/mL | - | [9] | |

| Bacillus subtilis | Positive | 80 µg/mL | Initial inhibitory concentration | [1] | |

| Escherichia coli | Negative | 300 µg/mL | - | [9] | |

| Klebsiella pneumoniae | Negative | 300 µg/mL | - | [9] | |

| Pseudomonas aeruginosa | Negative | 700 µg/mL | - | [9] | |

| Various (9 species) | Both | >1000 ppm | Not inhibitory | [1][5] | |

| Actinomyces sp., P. mirabilis, S. pneumoniae | N/A | No effect | - | [9] | |

| Allyl Isothiocyanate (AITC) | Gram-positive (non-LAB) | Positive | 100 - 200 ppm | - | [5] |

| Staphylococcus aureus RN4420 | Positive | 120 - 220 ppm | pH dependent (5-7) | [5] | |

| Lactic Acid Bacteria (LAB) | Positive | 500 - 1000 ppm | More resistant | [5] | |

| Gram-negative (non-LAB) | Negative | 100 - 200 ppm | - | [5] | |

| Escherichia coli 33625 | Negative | 60 - 140 ppm | pH dependent (5-7) | [5] | |

| Escherichia coli O157:H7 | Negative | 25 µL/L | At pH 4.5 | [1] | |

| Allyl Thiocyanate (ATC) | Gram-positive (1 strain) | Positive | 200 - 400 ppm | Activity may be due to conversion to AITC | [5] |

| Gram-negative (3 strains) | Negative | 200 - 400 ppm | Activity may be due to conversion to AITC | [5] | |

| Allyl Cyanide (AC) | Various (9 species) | Both | >1000 ppm | Not inhibitory | [1][5] |

| 1-cyano-2,3-epithiopropane (CETP) | Various (9 species) | Both | >1000 ppm | Not inhibitory | [1][5] |

*non-LAB: non-Lactic Acid Bacteria

Antifungal Spectrum

Similar to its antibacterial properties, the antifungal activity associated with this compound is primarily attributed to AITC. Fungi, particularly yeasts, appear to be more sensitive to AITC than bacteria.

Quantitative Antifungal Data

The table below presents the MIC values for this compound and AITC against various fungal species.

| Compound | Fungal Species | Type | MIC (µg/mL or ppm) | Notes | Reference |

| This compound | Saccharomyces cerevisiae | Yeast | 40 µg/mL | Initial inhibitory concentration | [1] |

| Various (8 species) | Yeast | >1000 ppm | Not inhibitory | [1] | |

| Glomus mosseae | Fungus | Inhibitory | Spore germination inhibited with myrosinase | [1] | |

| Allyl Isothiocyanate (AITC) | Non-xerotolerant yeasts | Yeast | 1 - 4 ppm | Highly effective | [5] |

| Xerotolerant yeasts | Yeast | >50 ppm | Retarded growth but did not prevent it | [5] |

Experimental Protocols

The determination of antimicrobial activity is standardized through established laboratory procedures. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound like this compound or AITC.

-

Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO for this compound, ethanol for AITC).[9] A series of two-fold dilutions are then made from this stock solution in a sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI 1640 for fungi) within the wells of a 96-well microtiter plate.[5][9][10]

-

Inoculum Preparation: The target microorganism is cultured overnight. The culture is then diluted in the appropriate broth to achieve a standardized concentration of cells (e.g., 1.5 x 10⁸ colony-forming units per milliliter, cfu/mL).[9]

-

Inoculation and Incubation: A precise volume of the standardized microbial suspension is added to each well of the microtiter plate containing the compound dilutions.[9] The plate also includes a positive control (microorganism in broth without the test compound) and a negative control (broth only). The plate is then incubated under optimal conditions (e.g., 37°C for 18-24 hours).[9]

-

MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[5][9]

Workflow Visualization

The following diagram illustrates the typical workflow for a broth microdilution assay.

Conclusion

The antimicrobial properties of this compound are almost exclusively mediated by its hydrolysis product, allyl isothiocyanate (AITC). While pure this compound demonstrates negligible to moderate activity, AITC is a potent inhibitor of a broad spectrum of both bacteria and fungi. Quantitative data reveals that yeasts are particularly susceptible to AITC, with MIC values as low as 1 ppm.[5] In contrast, bacteria, especially lactic acid bacteria, require significantly higher concentrations for inhibition.[5] The other hydrolysis products of this compound, such as allyl cyanide and 1-cyano-2,3-epithiopropane, do not contribute significantly to the antimicrobial effect.[5] This technical guide provides foundational data and methodologies that underscore the potential of the this compound-myrosinase system as a source of natural antimicrobial agents for further research and development in the pharmaceutical and food preservation industries.

References

- 1. This compound and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound and Its Therapeutic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. revistabionatura.com [revistabionatura.com]

- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Purification of Sinigrin Using Macroporous Anion-Exchange Resin

Introduction

Sinigrin, a glucosinolate found in plants of the Brassicaceae family, such as mustard seeds, is a precursor to allyl isothiocyanate, a compound with known biological activities.[1][2] The purification of this compound is crucial for its study and potential applications in the pharmaceutical and nutraceutical industries. Macroporous anion-exchange chromatography is an effective method for the isolation and purification of this compound from crude plant extracts.[3][4][5] This technique leverages the electrostatic interaction between the negatively charged sulfate group of this compound and the positively charged functional groups of the anion-exchange resin.

This document provides detailed protocols for the purification of this compound using a strongly basic macroporous anion-exchange resin, based on established methodologies.[3][4][5]

Data Presentation

The following table summarizes the quantitative data from a study on this compound purification using the strongly basic macroporous anion-exchange resin PA312LOH.[3][4][5]

| Parameter | Initial Value | Final Value | Notes |

| Juice Purity (this compound) | 43.05% | 79.63% | Purity was determined by HPLC analysis.[3] |

| This compound Recovery (Static Mode) | - | 72.9% | Achieved after optimization of desorption conditions.[3][4][5] |

| This compound Recovery (Dynamic Mode) | - | 64.5% | Lower recovery compared to static mode, influenced by flow rate and eluent strength.[3][4][5] |